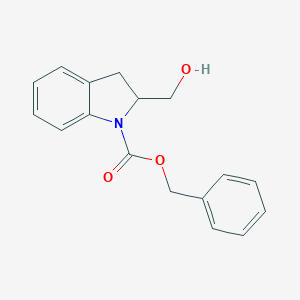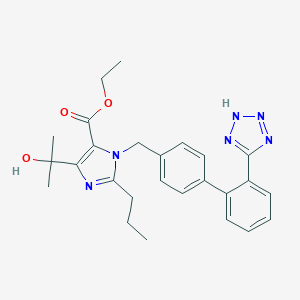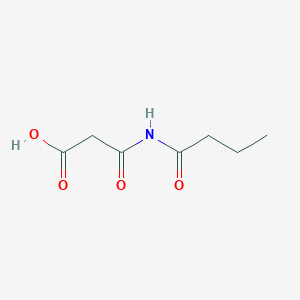
3-(Butanoylamino)-3-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Butanoylamino)-3-oxopropanoic acid, also known as BOPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BOPA is a derivative of the amino acid proline and is commonly used as a coupling reagent in peptide synthesis. The purpose of
Mécanisme D'action
3-(Butanoylamino)-3-oxopropanoic acid works as a coupling reagent by activating the carboxyl group of the amino acid to be coupled. This activation occurs through the formation of an O-acylisourea intermediate. The activated amino acid then reacts with the amino group of the incoming amino acid, forming a peptide bond. 3-(Butanoylamino)-3-oxopropanoic acid is unique in that it does not cause racemization during the coupling reaction, which is important for maintaining the chirality of the peptide.
Effets Biochimiques Et Physiologiques
3-(Butanoylamino)-3-oxopropanoic acid itself does not have any known biochemical or physiological effects. However, the peptides and peptidomimetics synthesized using 3-(Butanoylamino)-3-oxopropanoic acid may have a range of effects depending on their structure and function. These compounds have potential applications in drug discovery and development, as well as in biological research.
Avantages Et Limitations Des Expériences En Laboratoire
3-(Butanoylamino)-3-oxopropanoic acid has several advantages as a coupling reagent. It is easy to use, produces high yields, and does not cause racemization. Additionally, 3-(Butanoylamino)-3-oxopropanoic acid is stable and can be stored for long periods of time. However, there are also limitations to using 3-(Butanoylamino)-3-oxopropanoic acid. It is not compatible with all amino acids and may not be suitable for all peptide synthesis reactions. Additionally, 3-(Butanoylamino)-3-oxopropanoic acid is relatively expensive compared to other coupling reagents.
Orientations Futures
There are several potential future directions for research involving 3-(Butanoylamino)-3-oxopropanoic acid. One area of interest is the synthesis of peptidomimetics with improved stability and bioactivity. Another area of research is the development of new coupling reagents that are more efficient and cost-effective than 3-(Butanoylamino)-3-oxopropanoic acid. Additionally, 3-(Butanoylamino)-3-oxopropanoic acid could be used in the synthesis of peptides for use in diagnostic and therapeutic applications. Overall, 3-(Butanoylamino)-3-oxopropanoic acid has the potential to make significant contributions to the fields of drug discovery and development, as well as biological research.
Méthodes De Synthèse
3-(Butanoylamino)-3-oxopropanoic acid can be synthesized by reacting N-Boc-L-proline with butanoyl chloride in the presence of triethylamine. The reaction produces a white solid that can be purified via recrystallization. The purity of the product can be confirmed using NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
3-(Butanoylamino)-3-oxopropanoic acid has been widely used in peptide synthesis due to its ability to couple amino acids without racemization. It is commonly used as a coupling reagent in the synthesis of peptides and peptide conjugates. 3-(Butanoylamino)-3-oxopropanoic acid has also been utilized in the synthesis of cyclic peptides, which are important in drug discovery and development. Additionally, 3-(Butanoylamino)-3-oxopropanoic acid has been used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides.
Propriétés
Numéro CAS |
136179-67-4 |
|---|---|
Nom du produit |
3-(Butanoylamino)-3-oxopropanoic acid |
Formule moléculaire |
C7H11NO4 |
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
3-(butanoylamino)-3-oxopropanoic acid |
InChI |
InChI=1S/C7H11NO4/c1-2-3-5(9)8-6(10)4-7(11)12/h2-4H2,1H3,(H,11,12)(H,8,9,10) |
Clé InChI |
YVZRZLUUQGYCDN-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC(=O)CC(=O)O |
SMILES canonique |
CCCC(=O)NC(=O)CC(=O)O |
Synonymes |
Propanoic acid, 3-oxo-3-[(1-oxobutyl)amino]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



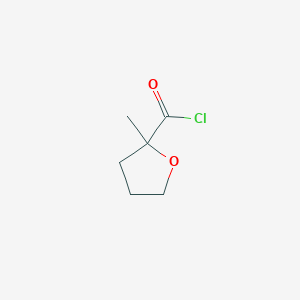
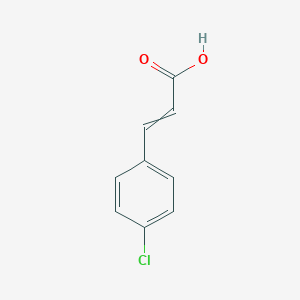
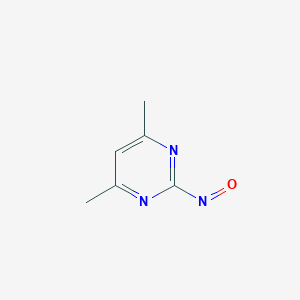
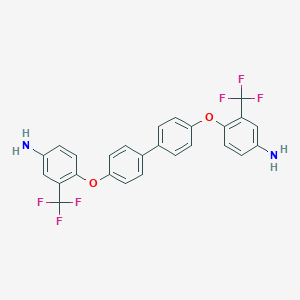
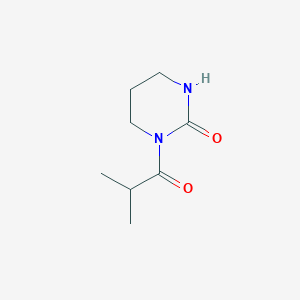
![3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B148443.png)
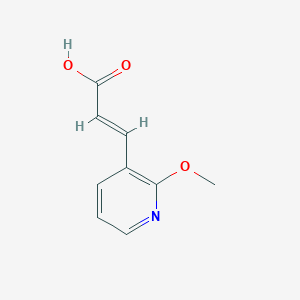
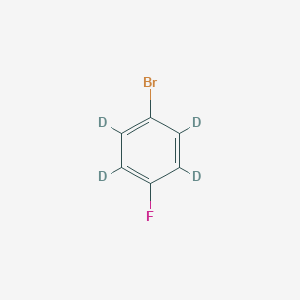
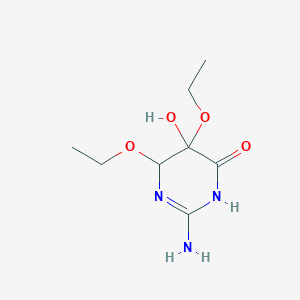
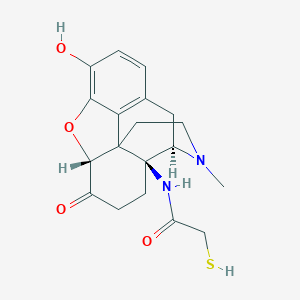
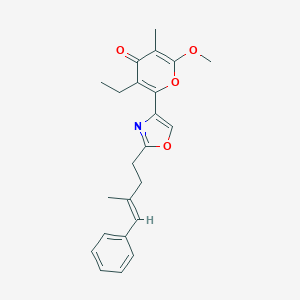
![2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole](/img/structure/B148480.png)
